molecular formula C14H14N2O2 B8448201 1-(4-Hydroxymethyl-phenyl)-3-phenylurea

1-(4-Hydroxymethyl-phenyl)-3-phenylurea

Cat. No. B8448201
M. Wt: 242.27 g/mol
InChI Key: WUYUMNCLAXOIFX-UHFFFAOYSA-N
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Patent
US06399643B1

Procedure details

30.6 g (200 mmol) of 4-nitrobenzyl alcohol were hydrogenated over 1.0 g of palladium/carbon (10% strength; 50% water) in 500 ml of methyl tert-butyl ether. After the absorption of hydrogen was complete, the catalyst was filtered off. 24 g (200 mmol) of phenyl isocyanate were added to the filtrate at 15° C. with stirring in the course of 30 minutes. The precipitated solid was filtered off with suction and washed with methyl tert-butyl ether. Yield: 43 g (89%).
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8][OH:9])=[CH:6][CH:5]=1)([O-])=O.[C:12]1([N:18]=[C:19]=[O:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C(OC)(C)(C)C.[Pd]>[C:12]1([NH:18][C:19](=[O:20])[NH:1][C:4]2[CH:11]=[CH:10][C:7]([CH2:8][OH:9])=[CH:6][CH:5]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
30.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CO)C=C1
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(C)(C)OC
Step Four
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
with stirring in the course of 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the absorption of hydrogen
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off with suction
WASH
Type
WASH
Details
washed with methyl tert-butyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1(=CC=CC=C1)NC(NC1=CC=C(CO)C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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